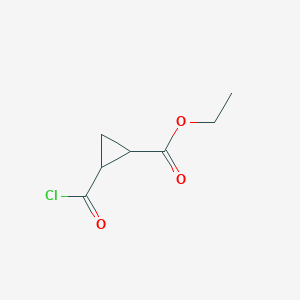
2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester, also known as CCE, is a chemical compound that has been widely used in scientific research due to its unique properties. CCE is a cyclopropane-containing compound that is structurally similar to other cyclopropane-containing compounds such as diazoacetates and methylenecyclopropanes. The unique properties of CCE make it an important tool in the field of organic chemistry and biochemistry.
Mécanisme D'action
The mechanism of action of 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester as an inhibitor of FAAH involves the formation of a covalent bond between 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to an accumulation of endocannabinoids in the body.
Effets Biochimiques Et Physiologiques
The inhibition of FAAH by 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester has been shown to have a variety of biochemical and physiological effects. Increased levels of endocannabinoids in the body have been shown to have analgesic, anti-inflammatory, and neuroprotective effects. In addition, increased levels of endocannabinoids have been associated with improved mood and reduced anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester in lab experiments is its unique properties as a cyclopropane-containing compound. This makes 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester an important tool in the field of organic chemistry and biochemistry. However, one limitation of using 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester in lab experiments is its potential toxicity. 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are a variety of future directions for research involving 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester. One area of research involves the development of more potent and selective inhibitors of FAAH. Another area of research involves the use of 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester as a building block in the synthesis of more complex molecules. Additionally, the physiological effects of increased levels of endocannabinoids in the body are still not fully understood, and further research in this area could lead to the development of new therapies for a variety of conditions.
Méthodes De Synthèse
2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester can be synthesized using a variety of methods. One common method involves the reaction of ethyl diazoacetate with chloroform in the presence of a base such as triethylamine. Another method involves the reaction of cyclopropanecarboxylic acid with thionyl chloride followed by reaction with ethyl alcohol. Both of these methods result in the formation of 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester as an ethyl ester.
Applications De Recherche Scientifique
2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester has been widely used in scientific research due to its unique properties. One of the primary applications of 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester is in the field of organic chemistry. 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester can be used as a reagent in a variety of reactions, including cyclopropanation reactions and olefin metathesis reactions. 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester can also be used as a building block in the synthesis of more complex molecules.
In addition to its applications in organic chemistry, 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester has also been used in biochemistry research. 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester has been shown to be an effective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition of FAAH can lead to increased levels of endocannabinoids in the body, which has been shown to have a variety of physiological effects.
Propriétés
Numéro CAS |
178687-20-2 |
|---|---|
Nom du produit |
2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester |
Formule moléculaire |
C7H9ClO3 |
Poids moléculaire |
176.6 g/mol |
Nom IUPAC |
ethyl 2-carbonochloridoylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H9ClO3/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3 |
Clé InChI |
NTNBNHCYSBPWGE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC1C(=O)Cl |
SMILES canonique |
CCOC(=O)C1CC1C(=O)Cl |
Synonymes |
Cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



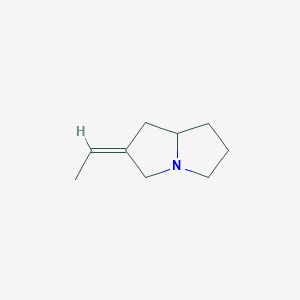
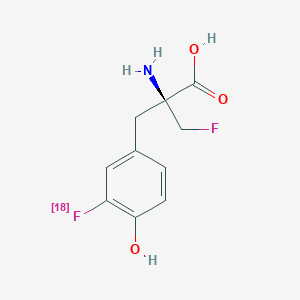
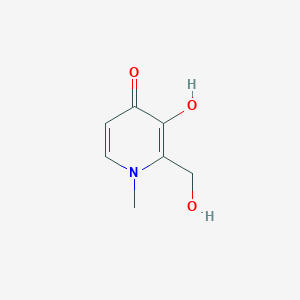
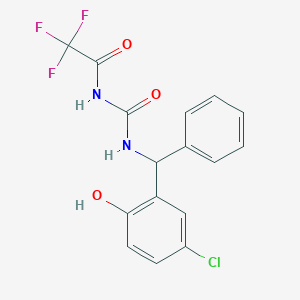
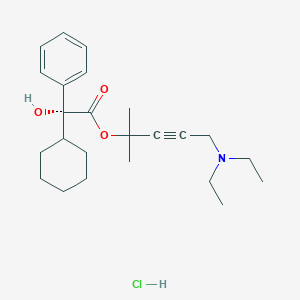

![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)
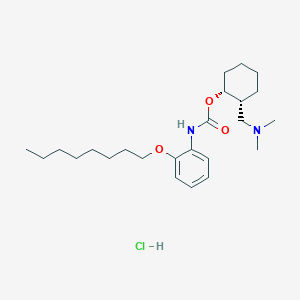
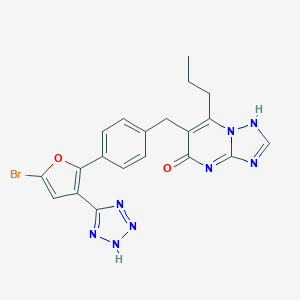
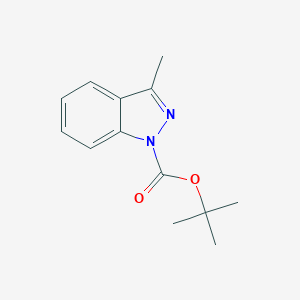
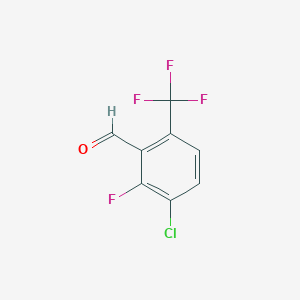
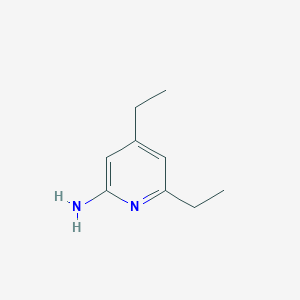
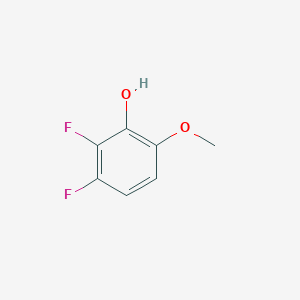
![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)